Pure IKr Blockade Without Off-Target Effects
Nifekalant Hydrochloride exhibits high selectivity for the IKr (HERG) channel, with an IC50 of 7.9 µM in Xenopus oocyte expression systems, and importantly, does not inhibit minK currents, confirming pure IKr blockade [1]. In contrast, comparators like amiodarone and sotalol are not pure agents; amiodarone inhibits sodium and calcium channels and β-adrenergic receptors, while sotalol is a non-selective β-blocker [2]. This difference in molecular target selectivity is a primary driver of downstream clinical differentiation.
| Evidence Dimension | HERG (IKr) Channel Blockade Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 7.9 µM (HERG); No inhibition of minK current |
| Comparator Or Baseline | Amiodarone: Multi-channel (Na, Ca, IKr, IKs) and β-blocker; Sotalol: IKr blocker and non-selective β-blocker |
| Quantified Difference | Nifekalant is a pure IKr blocker; Amiodarone and Sotalol possess significant secondary pharmacological activities. |
| Conditions | HERG channels expressed in Xenopus oocytes; voltage-clamp electrophysiology |
Why This Matters
For researchers requiring a clean pharmacological tool to study IKr-mediated repolarization without confounding off-target effects, Nifekalant Hydrochloride is the preferred selection over multi-action alternatives.
- [1] Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action. Eur J Pharmacol. 2003;458(1-2):185-193. View Source
- [2] Harayama N, Nihei S, Nagata K, Aibara K, Kamochi M, Sata T. Drug Therapy for Shock-Resistant Ventricular Fibrillation: Comparison of Nifekalant and Amiodarone. J UOEH. 2016 Mar 1;38(1):35-46. View Source
